Nav1.7 vs. Nav1.5 Subtype Selectivity Reversal Driven by Meta-Methoxy Substitution
In the University of Texas Nav1.7 inhibitor patent (WO2021183937), the meta-substituted isoxazole Compound 124 demonstrated a reversal of subtype selectivity compared to ortho-substituted analogs. Compound 124 exhibited Nav1.5 IC50 = 36 nM and Nav1.7 IC50 = 120 nM, favoring Nav1.5 over Nav1.7 by approximately 3.3-fold [1]. In contrast, ortho-substituted Compound 130 showed the opposite selectivity profile, favoring Nav1.7 over Nav1.5 [1]. This demonstrates that the meta-substitution pattern present in the target compound is a critical determinant of sodium channel subtype selectivity.
| Evidence Dimension | Sodium channel subtype selectivity (Nav1.7 vs. Nav1.5 IC50 ratio) |
|---|---|
| Target Compound Data | Meta-substituted isoxazole Compound 124: Nav1.5 IC50 = 36 nM, Nav1.7 IC50 = 120 nM (3.3-fold Nav1.5-selective) |
| Comparator Or Baseline | Ortho-substituted isoxazole Compound 130: Nav1.7-selective profile. Unsubstituted Compound 100: Nav1.7 IC50 = 570 nM, Nav1.5 IC50 = 1,900 nM (3.3-fold Nav1.7-selective) |
| Quantified Difference | Reversal of selectivity direction: meta-substitution favors Nav1.5; ortho-/unsubstituted favors Nav1.7 |
| Conditions | In vitro electrophysiology; human Nav1.7 and Nav1.5 channels expressed in HEK293 cells (patent WO2021183937) |
Why This Matters
For programs targeting Nav1.5 or requiring Nav1.7-sparing profiles, the meta-methoxyphenyl building block provides a selectivity direction opposite to that of para- or ortho-substituted analogs.
- [1] WO2021183937A1, paragraphs [0024]-[0026]: Compound 100 (unsubstituted) Nav1.7 IC50 570 nM, Nav1.5 IC50 1,900 nM; Compound 124 (meta-substituted) Nav1.5 IC50 36 nM, Nav1.7 IC50 120 nM; ortho-substitution (Compound 130) improves Nav1.7 selectivity. View Source
